3-Cyclopropoxy-2-isopropylbenzonitrile
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Overview
Description
3-Cyclopropoxy-2-isopropylbenzonitrile: is an organic compound with the molecular formula C13H15NO and a molecular weight of 201.26 g/mol It is characterized by the presence of a cyclopropoxy group attached to a benzonitrile core, with an isopropyl substituent at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopropoxy-2-isopropylbenzonitrile can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction . This reaction typically employs a palladium catalyst and boron reagents to form carbon-carbon bonds under mild conditions. The reaction conditions are generally mild and functional group tolerant, making it a versatile method for synthesizing complex organic molecules .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply. Industrial production would likely involve scaling up the Suzuki–Miyaura coupling reaction and ensuring consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 3-Cyclopropoxy-2-isopropylbenzonitrile can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, alkoxide ions).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (e.g., Cl2, Br2) in the presence of a catalyst or under UV light.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
Chemistry: 3-Cyclopropoxy-2-isopropylbenzonitrile is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis .
Biology and Medicine: While specific biological and medicinal applications of this compound are not extensively documented, compounds with similar structures are often investigated for their potential pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities .
Industry: In the industrial sector, this compound may be used in the development of new materials, agrochemicals, and specialty chemicals. Its unique structural features can impart desirable properties to the final products .
Mechanism of Action
The mechanism of action of 3-Cyclopropoxy-2-isopropylbenzonitrile would depend on its specific applicationThe exact molecular targets and pathways involved would require detailed biochemical studies and experimental validation .
Comparison with Similar Compounds
3-Cyclopropoxybenzonitrile: Similar structure but lacks the isopropyl group.
2-Isopropylbenzonitrile: Similar structure but lacks the cyclopropoxy group.
4-(2-(Benzo[d][1,3]dioxol-5-yl)cyclopropoxy)-2,6-dimethoxyphenol: A novel cyclopropanoid with different substituents.
Uniqueness: 3-Cyclopropoxy-2-isopropylbenzonitrile is unique due to the presence of both cyclopropoxy and isopropyl groups attached to the benzonitrile core.
Properties
Molecular Formula |
C13H15NO |
---|---|
Molecular Weight |
201.26 g/mol |
IUPAC Name |
3-cyclopropyloxy-2-propan-2-ylbenzonitrile |
InChI |
InChI=1S/C13H15NO/c1-9(2)13-10(8-14)4-3-5-12(13)15-11-6-7-11/h3-5,9,11H,6-7H2,1-2H3 |
InChI Key |
BBOJIVCPIWHYEB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C=CC=C1OC2CC2)C#N |
Origin of Product |
United States |
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